molecular formula C7H13NO2S B13021818 Methyl 3-(azetidin-3-ylsulfanyl)propanoate

Methyl 3-(azetidin-3-ylsulfanyl)propanoate

Cat. No.: B13021818
M. Wt: 175.25 g/mol
InChI Key: BVBZJVHLWGPHBB-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-3-ylsulfanyl)propanoate is a sulfur-containing organic compound featuring a thioether linkage (C–S–C) between a propanoate ester and an azetidine (4-membered nitrogen-containing heterocycle) moiety.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl 3-(azetidin-3-ylsulfanyl)propanoate

InChI

InChI=1S/C7H13NO2S/c1-10-7(9)2-3-11-6-4-8-5-6/h6,8H,2-5H2,1H3

InChI Key

BVBZJVHLWGPHBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(azetidin-3-ylsulfanyl)propanoate typically involves the reaction of azetidine with methyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the azetidine ring attacks the bromine atom, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation and recrystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-3-ylsulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Methyl 3-(azetidin-3-ylsulfanyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(azetidin-3-ylsulfanyl)propanoate involves its interaction with specific molecular targets. The azetidine ring and sulfanyl group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Methyl 3-(azetidin-3-ylsulfanyl)propanoate and related compounds:

Compound Name Key Substituents/Functional Groups Structural Features Reference
This compound Thioether, azetidine, methyl ester 4-membered azetidine ring; thioether linkage enhances nucleophilicity
Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate Thioether, quinazolinone, nitro, phenyl Bulky quinazolinone ring; electron-withdrawing nitro group increases stability
3-(Allylsulfonio)propanoates (e.g., DAllSP) Sulfonium ion, allyl groups Positively charged sulfur; susceptible to enzymatic lysis (e.g., DMSP lyase)
Methyl 3-((2-amino-2-oxoethyl)sulfonyl)propanoate Sulfonyl, amide, methyl ester Oxidized sulfonyl group; higher polarity and hydrogen-bonding capacity
Ethyl 3-(methylsulfonyl)propanoate Sulfonyl, ethyl ester Ethyl ester increases lipophilicity; sulfonyl group reduces reactivity
Methyl 3-sulfanylpropanoate Thiol (-SH), methyl ester Free thiol group; higher acidity (pKa ~10) compared to thioethers

Physicochemical Properties

  • Sulfonium derivatives () exhibit higher polarity due to their positive charge but lower stability in aqueous environments . Quinazolinone-containing analogues () show reduced solubility in polar solvents due to the aromatic nitro and phenyl groups .
  • Stability and Reactivity: Thioethers (e.g., target compound) are less prone to oxidation than thiols (e.g., Methyl 3-sulfanylpropanoate, ) but more reactive than sulfones (e.g., Ethyl 3-(methylsulfonyl)propanoate, ). Sulfonium ions () are highly reactive and degrade enzymatically into volatile sulfur compounds (e.g., diallyl sulfide) .

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